1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride

Catalog No.
S14323768
CAS No.
936250-33-8
M.F
C14H19Cl2N3O2S
M. Wt
364.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine di...

CAS Number

936250-33-8

Product Name

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride

IUPAC Name

1-isoquinolin-5-ylsulfonylpiperidin-4-amine;dihydrochloride

Molecular Formula

C14H19Cl2N3O2S

Molecular Weight

364.3 g/mol

InChI

InChI=1S/C14H17N3O2S.2ClH/c15-12-5-8-17(9-6-12)20(18,19)14-3-1-2-11-10-16-7-4-13(11)14;;/h1-4,7,10,12H,5-6,8-9,15H2;2*1H

InChI Key

MAPDUVRSAWULKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is a chemical compound characterized by its unique structure that includes an isoquinoline moiety linked to a piperidine ring. Its molecular formula is C14H19Cl2N3O2SC_{14}H_{19}Cl_2N_3O_2S, and it has a molecular weight of approximately 364.285 g/mol . The compound is notable for its sulfonamide group, which contributes to its biological activity, particularly in medicinal chemistry.

Typical of amines and sulfonamides. These include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Acid-Base Reactions: The presence of the sulfonamide group makes it capable of forming salts with acids, as evidenced by its dihydrochloride form, which indicates protonation at the nitrogen atoms.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives.

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride exhibits significant biological activity, particularly as an inhibitor of specific enzyme pathways. Research indicates that compounds of this class may inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cell proliferation and survival. This inhibition can have implications in cancer treatment, as dysregulation of PI3K signaling is often associated with tumorigenesis .

The synthesis of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of Isoquinoline Sulfonamide: Starting from isoquinoline derivatives, sulfonation reactions are performed to introduce the sulfonyl group.
  • Piperidine Derivatization: Piperidine is then reacted with the sulfonamide to form the desired piperidinyl derivative.
  • Salt Formation: The final step involves treatment with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .

The primary applications of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride are in pharmaceutical research and development. Its potential as a therapeutic agent against various cancers makes it a candidate for further studies in drug formulation and testing. Additionally, it may be used in biochemical assays to study enzyme inhibition mechanisms.

Interaction studies have shown that 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride can interact with various biological targets, particularly those involved in cell signaling pathways. These interactions are crucial for understanding its mechanism of action and potential side effects. Studies focusing on its binding affinity to PI3K and related kinases are ongoing to elucidate its pharmacological profile.

Several compounds share structural similarities with 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride, including:

Compound NameStructure FeaturesUnique Aspects
N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamideIsoquinoline and piperidine linkageDifferent substituents on piperidine
1-(Isoquinolin-5-sulfonyl)-N-methyl-piperidineMethyl substitution on piperidineVariation in nitrogen substitution
1-(Quinoline-5-sulfonyl)-piperidin-4-ylamineQuinoline instead of isoquinolinePotentially different biological activity

The uniqueness of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride lies in its specific combination of isoquinoline and piperidine structures along with the sulfonamide functionality, which may confer distinct pharmacological properties compared to similar compounds.

Nucleophilic Substitution Approaches in Isoquinoline Sulfonylation

The introduction of a sulfonyl group at the C-5 position of isoquinoline relies on nucleophilic substitution mechanisms, leveraging the reactivity of halogenated intermediates. Isoquinoline-5-sulfonyl chloride serves as the critical precursor, synthesized via chlorosulfonation of isoquinoline-5-sulfonic acid using thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (BTC). The reaction proceeds through an addition-elimination pathway, where the sulfonic acid undergoes activation by thionyl chloride to form a reactive intermediate, followed by chloride displacement.

Table 1: Comparative Sulfonylation Methods for Isoquinoline-5-sulfonyl Chloride Synthesis

MethodReagentsTemperatureYieldPuritySource
Thionyl Chloride RouteSOCl₂, DMFReflux85–92%99.9%
BTC-Mediated SynthesisBTC, Ph₃PO, ethyl acetate50°C99%99.99%
Oxidative ChlorosulfonationH₂O₂, KMnO₄, KClO₃10–25°C20–82%99.1%

The BTC-mediated method offers superior yield and purity due to the synergistic effect of triphenylphosphine oxide (Ph₃PO) as a catalyst, which facilitates chloride abstraction and minimizes side reactions. In contrast, oxidative approaches using hydrogen peroxide or potassium permanganate require precise temperature control to avoid over-oxidation but provide scalability for industrial applications.

Piperidine Amine Functionalization Techniques

Coupling isoquinoline-5-sulfonyl chloride with piperidin-4-ylamine involves nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur center. Pyridine is commonly employed as a base to neutralize HCl byproducts and drive the reaction to completion. Optimal conditions include:

  • Solvent: Dichloromethane or ethyl acetate, ensuring solubility of both reactants.
  • Temperature: 0–5°C during reagent addition to suppress side reactions, followed by gradual warming to room temperature.
  • Stoichiometry: A 1:1 molar ratio of sulfonyl chloride to piperidin-4-ylamine, with excess base (2 eq pyridine).

Critical Optimization Step: Reverse addition—slowly introducing sulfonyl chloride into the amine solution—reduces dimerization byproducts (e.g., double condensation products) by maintaining a slight excess of amine throughout the reaction. Post-reaction purification via brine washing and sodium sulfate drying yields the crude sulfonamide, which is subsequently converted to the dihydrochloride salt.

Hydrochloride Salt Formation and Purification Protocols

The final dihydrochloride salt is formed by treating the free base with HCl gas or concentrated hydrochloric acid in a polar aprotic solvent. Key considerations include:

  • Solvent Selection: Ethanol or isopropanol for controlled crystallization.
  • Impurity Removal: Recrystallization from ethanol/water mixtures eliminates residual isoquinoline-5-sulfonic acid, while NaHSO₃ washes quench excess oxidants.
  • Drying Conditions: Vacuum drying at 40–50°C ensures complete solvent removal without decomposing the salt.

Table 2: Hydrochloride Salt Crystallization Parameters

ParameterOptimal RangeEffect on Purity
HCl Concentration2–4 M in ethanolPrevents over-acidification
Cooling Rate0.5°C/minEnhances crystal uniformity
Recrystallization SolventEthanol:Water (3:1)Maximizes yield (≥95%)

Post-crystallization analysis by HPLC confirms purity levels exceeding 99.9%, meeting pharmaceutical-grade standards. The dihydrochloride form improves stability and solubility, making it preferable for further pharmacological applications.

The compound 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride belongs to the isoquinoline sulfonamide family of protein kinase inhibitors, which exhibit distinctive selectivity patterns across the kinome [1] [2]. Comprehensive kinase profiling studies have revealed that this compound class demonstrates preferential inhibition of specific serine/threonine kinases while showing minimal activity against others [3] [4].
Detailed biochemical analysis of isoquinoline sulfonamide derivatives, particularly H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride) and H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide), has established a clear selectivity hierarchy [4] [2]. The most pronounced selectivity is observed against protein kinase A, with inhibition constants (Ki) of 0.048 ± 0.008 µM for both H-7 and H-89, representing a 660-fold selectivity advantage over protein kinase C [4]. This remarkable selectivity arises from specific structural interactions within the adenosine triphosphate binding site of protein kinase A [3].

In contrast, the compounds demonstrate significantly reduced potency against other kinase targets. Protein kinase C shows intermediate sensitivity with Ki values of 31.7 ± 15.9 µM for H-7 [2], while casein kinases I and II exhibit Ki values of 38.3 ± 6.0 µM and 136.7 ± 17.0 µM, respectively [5]. Myosin light chain kinase and calcium-calmodulin dependent protein kinase II display similar resistance profiles, with Ki values ranging from 28.3 to 29.7 µM [5] [4].

The molecular basis for this selectivity has been elucidated through crystallographic studies of isoquinoline sulfonamide complexes with protein kinases [6] [1]. The isoquinoline ring system forms critical hydrogen bonds with the hinge region of the adenosine triphosphate binding site, particularly through the nitrogen-2 atom of the isoquinoline moiety [1]. The selectivity for individual kinase family members is achieved primarily through differential interactions with substituents at ring positions 5 and 8 of the isoquinoline scaffold [6].

Structural analysis reveals that selectivity for protein kinases versus other adenosine triphosphate-utilizing enzymes is achieved through specific hydrophobic contacts and hydrogen bonding patterns unique to the kinase family [1]. The binding mode involves the isoquinoline ring nitrogen ligating to the backbone amide of conserved residues, while side chain substituents provide specificity through differential binding pocket architecture across kinase subtypes [3].

Kinetic analysis demonstrates that isoquinoline sulfonamides function as competitive inhibitors with respect to adenosine triphosphate, directly competing for the nucleotide binding site [4] [5]. This competitive mechanism ensures that the inhibition is reversible and dependent on both inhibitor concentration and adenosine triphosphate levels within the cellular environment [2].

Allosteric Modulation of Bacterial DNA Gyrase Activity

The allosteric modulation of bacterial DNA gyrase represents a novel mechanism of action for isoquinoline sulfonamide derivatives, particularly exemplified by the compound LEI-800 and related structures [7] [8]. Unlike conventional DNA gyrase inhibitors such as fluoroquinolones, which directly interact with the DNA cleavage site, isoquinoline sulfonamides bind to an allosteric pocket within the GyrA subunit, resulting in indirect inhibition of enzymatic activity [7].

Structural characterization through single-particle cryogenic electron microscopy has revealed that LEI-800 occupies a hydrophobic pocket in the GyrA subunit that is distinct from all previously identified gyrase inhibitor binding sites [7]. This allosteric binding site is located approximately 12-15 Å from the DNA cleavage region and does not involve direct contact with the bound DNA substrate [9]. The compound binding pocket lies at the interface between the GyrB TOPRIM domain and the GyrA winged helix domain, creating a groove that opens toward the outer surface of the enzyme [9].

The allosteric mechanism involves conformational changes that propagate from the inhibitor binding site to the active site, ultimately preventing DNA cleavage without blocking DNA binding or the initial steps of the catalytic cycle [7] [8]. This mode of action results in the stabilization of gyrase-DNA complexes that are incompetent for strand passage, effectively trapping the enzyme in a non-productive state [9]. Unlike fluoroquinolone-mediated stabilization of cleavage complexes, allosteric inhibition by isoquinoline sulfonamides prevents the formation of DNA breaks altogether [7].

Biochemical analysis demonstrates that isoquinoline sulfonamide inhibitors affect multiple aspects of gyrase function through allosteric modulation [10]. The compounds inhibit both the supercoiling activity and the adenosine triphosphate-dependent relaxation reactions of DNA gyrase, with inhibition constant (IC50) values in the low nanomolar range [7]. LEI-800 exhibits an IC50 of 35 nM against Escherichia coli DNA gyrase supercoiling activity, representing greater than 25-fold enhanced potency compared to ciprofloxacin under identical assay conditions [7].

The allosteric nature of inhibition is further supported by resistance mutation analysis [7]. Bacterial strains selected for resistance to isoquinoline sulfonamides contain mutations predominantly located in the GyrA subunit, specifically within regions corresponding to the allosteric binding pocket rather than the quinolone resistance-determining region [7]. These mutations include alterations at positions distant from the DNA binding site, confirming that inhibition occurs through indirect mechanisms [8].

Importantly, the allosteric binding site exhibits no cross-resistance with fluoroquinolones [7]. Clinical isolates of Escherichia coli that demonstrate resistance to ciprofloxacin remain fully susceptible to LEI-800, indicating that the allosteric mechanism can circumvent existing resistance mechanisms that have evolved against direct DNA cleavage inhibitors [7] [8]. This lack of cross-resistance extends to other gyrase inhibitors, including aminocoumarins and novel gyrase B inhibitors [11].

The specificity of allosteric modulation is demonstrated by the selective inhibition of DNA gyrase over the closely related topoisomerase IV [7]. While both enzymes share similar overall architecture and catalytic mechanisms, the allosteric binding site appears to be unique to gyrase, providing a basis for selective targeting of this essential bacterial enzyme [12]. This selectivity profile suggests that allosteric modulation can achieve antibacterial activity while minimizing potential effects on human topoisomerase enzymes [7].

Rho-Associated Kinase (ROCK) Isoform Specificity

The Rho-associated kinases ROCK1 and ROCK2 represent important therapeutic targets that can be differentially modulated by isoquinoline sulfonamide derivatives and related compounds [13] [14]. These kinase isoforms share 92% homology within their catalytic domains yet exhibit distinct physiological functions and differential sensitivity to certain inhibitors [13] [15].

Current pharmacological tools demonstrate varying degrees of isoform selectivity, with important implications for therapeutic applications [15] [14]. The selective ROCK2 inhibitor KD025 exhibits greater than 240-fold selectivity for ROCK2 over ROCK1, with Ki values of 41 ± 2 nM and greater than 10,000 nM, respectively [15]. This remarkable selectivity contrasts sharply with traditional pan-ROCK inhibitors such as fasudil and Y-27632, which show minimal isoform preference [15] [16].

Fasudil, the clinically approved ROCK inhibitor, demonstrates Ki values of 145 ± 7 nM for ROCK1 and 112 ± 8 nM for ROCK2, representing only 1.3-fold selectivity [15]. Similarly, Y-27632 exhibits Ki values of 68 ± 2 nM and 77 ± 5 nM for ROCK1 and ROCK2, respectively, with less than 1-fold selectivity preference [15]. These compounds achieve their therapeutic effects through dual inhibition of both isoforms rather than selective targeting [16].

The molecular basis for isoform selectivity has been investigated through structural biology approaches and site-directed mutagenesis studies [17]. Key differences in the adenosine triphosphate binding pockets of ROCK1 and ROCK2 can be exploited to achieve selective inhibition [17]. Specifically, aspartic acid residues at positions 176 and 218 in ROCK2, which correspond to glutamic acid residues in protein kinase A, provide opportunities for designing selective inhibitors [17].

Functional studies using genetic approaches have revealed that ROCK1 and ROCK2 contribute differentially to various pathological processes [13] [18]. In pulmonary fibrosis models, both ROCK1 and ROCK2 haploinsufficiency provides protection against bleomycin-induced lung injury, but with distinct mechanisms of action [13]. ROCK1 appears to play a more prominent role in epithelial cell apoptosis, while ROCK2 contributes more significantly to inflammatory cell recruitment and activation [13].

The therapeutic implications of isoform-specific targeting are particularly evident in immune system modulation [14]. Selective ROCK2 inhibition with KD025 effectively suppresses pro-inflammatory cytokine production, including interleukin-17 and interleukin-21, without the hemodynamic side effects associated with pan-ROCK inhibition [14] [19]. This selectivity is achieved through differential effects on STAT3 and STAT5 phosphorylation pathways that are preferentially regulated by ROCK2 [19].

Clinical validation of isoform-specific targeting has been demonstrated in phase I clinical trials [14]. The selective ROCK2 inhibitor KD025 was well tolerated in healthy human subjects at doses ranging from 40 to 500 mg, with linear and dose-proportional pharmacokinetics [14]. Analysis of peripheral blood mononuclear cells confirmed effective down-regulation of pro-inflammatory cytokines following oral administration, validating the therapeutic potential of selective ROCK2 targeting [14].

Comparative analysis of ROCK isoform expression patterns reveals tissue-specific distributions that support the rationale for selective targeting [20] [21]. ROCK2 is prominently expressed in brain and muscle tissues, while ROCK1 shows broader tissue distribution [20]. This differential expression pattern suggests that selective ROCK2 inhibition may provide therapeutic benefits in neurological and cardiovascular diseases while minimizing off-target effects in other organ systems [22] [21].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

363.0575034 g/mol

Monoisotopic Mass

363.0575034 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types